1,7-Diphenyl-4-heptanol
Description
1,7-Diphenyl-4-heptanol (C₁₉H₂₄O) is a secondary alcohol featuring a seven-carbon chain with phenyl groups at the terminal positions (C1 and C7) and a hydroxyl (-OH) group at the fourth carbon. Its structure combines aromatic phenyl rings with a mid-chain alcohol, conferring unique physicochemical properties. The phenyl groups enhance hydrophobicity and steric bulk, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.
Properties
Molecular Formula |
C19H24O |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,7-diphenylheptan-4-ol |
InChI |
InChI=1S/C19H24O/c20-19(15-7-13-17-9-3-1-4-10-17)16-8-14-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 |
InChI Key |
WGFIKCSXUGVFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Functional Groups | Key Substituents | Boiling Point (°C) | logP (Predicted) |
|---|---|---|---|---|---|
| This compound | C₁₉H₂₄O | Secondary alcohol | Phenyl (C1, C7) | ~300* | ~4.5* |
| 1,7-Diphenylhept-4-en-3-one | C₁₉H₂₀O | Ketone, alkene | Phenyl (C1, C7) | ~250 | ~3.8 |
| 1,7-Dichloroheptan-4-one | C₇H₁₂Cl₂O | Ketone | Chloro (C1, C7) | ~200 | ~2.2 |
| 2-Heptanol | C₇H₁₆O | Secondary alcohol | None | 176 | 2.1 |
| 1,7-Heptanediol | C₇H₁₆O₂ | Primary alcohol (×2) | None | 290 | -0.5 |
*Estimated based on structural analogs.
Preparation Methods
Reaction Protocol
-
Starting Material : 4-Phenyl-1-butanal (26 , 4.7 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 5.0 mL) at 0°C.
-
Reagent Addition : A Grignard reagent (5.0 mmol, undisclosed structure due to patent redaction) is slowly added to the aldehyde solution.
-
Workup : The reaction mixture is quenched with aqueous ammonium chloride, extracted with ethyl acetate, and purified via column chromatography.
Table 1: Reaction Conditions for Aldehyde Alkylation
| Parameter | Value |
|---|---|
| Starting Material | 4-Phenyl-1-butanal |
| Solvent | THF |
| Temperature | 0°C → Room Temperature |
| Reagent | Undisclosed Grignard |
| Yield | Not Specified |
This method leverages the nucleophilic addition of a phenyl-containing organometallic reagent to the aldehyde, forming a secondary alcohol intermediate. The patent emphasizes the use of THF for its ability to stabilize Grignard intermediates and facilitate low-temperature reactivity.
| Parameter | Value |
|---|---|
| Substrate | 1,7-Diphenyl-4-hepten-3-one |
| Reducing Agent | NaBH₄ in MeOH |
| Temperature | 0°C → Reflux |
| Expected Yield | 70–85% (Est.) |
This route remains speculative due to the absence of direct experimental validation in the reviewed literature.
Mechanistic Insights
Aldehyde Alkylation Mechanism
The patent-specified reaction likely proceeds through a Grignard addition mechanism:
-
Nucleophilic Attack : The Grignard reagent’s organometallic moiety attacks the electrophilic carbonyl carbon of 4-phenyl-1-butanal.
-
Alkoxide Formation : A tetrahedral alkoxide intermediate forms, stabilized by THF’s coordination to magnesium.
-
Protonation : Acidic workup protonates the alkoxide, yielding this compound.
Stereochemical Considerations
The reaction’s stereochemical outcome depends on the Grignard reagent’s approach. A non-polar solvent like THF favors retention of configuration at the hydroxyl-bearing carbon.
Optimization Challenges
Solvent Selection
THF outperforms polar aprotic solvents (e.g., DMF) in Grignard reactions due to its ability to solubilize organometallic species without side reactions.
Temperature Control
Maintaining 0°C during reagent addition minimizes ketone formation via over-oxidation of the aldehyde.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 1,7-Diphenyl-4-heptanol in a laboratory setting?
- Answer : Synthesis requires careful optimization of reaction conditions (e.g., solvent choice, temperature, catalyst). For example, tertiary alcohols like 4-heptanol derivatives often employ Grignard reactions or reduction of ketones. Canonical SMILES data (e.g., C9H20O structures in ) suggest stereochemical sensitivity, necessitating chiral resolution techniques. Analytical validation via HPLC (as in ’s assay protocol) is critical to confirm purity and structural integrity .
Q. How can researchers ensure reliable characterization of this compound’s physicochemical properties?
- Answer : Use a combination of spectroscopic (NMR, IR) and chromatographic methods (HPLC, GC-MS). Thermodynamic data (e.g., phase transitions in ) should align with computational models (e.g., PubChem’s SMILES descriptors in ). Triangulate results across multiple techniques to validate molecular weight, solubility, and stability .
Q. What strategies are recommended for conducting a systematic literature review on this compound?
- Answer : Follow the High Production Volume (HPV) Chemical Challenge Program framework (), which emphasizes comprehensive searches of peer-reviewed journals, patents, and regulatory databases. Prioritize studies with robust experimental designs (e.g., controlled trials in ) and exclude non-peer-reviewed sources (e.g., , as noted in the query) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported data (e.g., conflicting solubility or reactivity profiles)?
- Answer : Apply empirical falsification frameworks ( ) to test hypotheses under controlled conditions. For instance, replicate experiments using standardized buffers (e.g., sodium acetate/1-octanesulfonate in ) to isolate variables. Cross-reference findings with computational models (e.g., DSSTox in ) to identify outliers .
Q. What mixed-method approaches are suitable for studying this compound’s biological or catalytic activity?
- Answer : Integrate quantitative assays (e.g., kinetic studies) with qualitative data from stakeholder interviews (e.g., industrial chemists). Triangulation, as in , ensures validity. For example, pair HPLC purity data (quantitative) with mechanistic insights from computational docking simulations (qualitative) .
Q. How can computational modeling enhance the optimization of synthetic pathways for this compound?
- Answer : Use density functional theory (DFT) to predict reaction intermediates and transition states. Leverage databases like PubChem ( ) for thermodynamic parameters. Validate models with experimental kinetic data, adjusting variables like temperature or catalyst loading iteratively .
Q. What ethical and methodological challenges arise when scaling up synthesis for preclinical studies?
- Answer : Address reproducibility by documenting batch-to-batch variability using strict chromatographic controls (). Ethical reviews should consider waste management (e.g., solvent disposal) and safety protocols (e.g., handling boronic acids per ). Methodological rigor aligns with FDA guidelines ( ) for industrial translation .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
